molecular formula C18H16N6O2S B2949197 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1251578-49-0

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2949197
CAS No.: 1251578-49-0
M. Wt: 380.43
InChI Key: MNFFCARLPNJIHJ-UHFFFAOYSA-N
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Description

The compound N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic hybrid molecule featuring a pyrazole core linked to an oxadiazole-thiazole scaffold. The 1,3,4-oxadiazole and thiazole moieties contribute to metabolic stability and electronic diversity, while the pyrazole ring offers a rigid planar structure for target binding .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-10-15(27-12(3)20-10)17-22-23-18(26-17)21-16(25)14-9-19-24(11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFFCARLPNJIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole rings. These rings are then coupled with the pyrazole ring through a series of reactions, including condensation and cyclization. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Conditions Products References
Acidic hydrolysisHCl (6 N), reflux, 8–12 h5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid + Oxadiazole-thiazole byproduct
Basic hydrolysisNaOH (1 M), 80°C, 4–6 hSodium salt of the carboxylic acid + Ammonia

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis. The oxadiazole ring remains intact under mild conditions but may degrade under prolonged heating.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring reacts with nucleophiles such as amines and thiols, enabling functional diversification.

Reaction Type Reagents/Conditions Products References
Amine substitutionEthylenediamine, EtOH, 60°C, 24 hN-Aminoethyl derivative with retained oxadiazole-thiazole framework
Thiol substitutionBenzyl mercaptan, K2CO3, DMF, 12 hThioether-linked hybrid compounds

Key Observation :
Substitution occurs preferentially at the C-2 position of the oxadiazole ring due to its electron-deficient nature .

Electrophilic Aromatic Substitution (EAS)

The phenyl and thiazole groups participate in EAS reactions, though steric hindrance from substituents modulates reactivity.

Reaction Type Reagents/Conditions Products References
NitrationHNO3/H2SO4, 0°C, 2 hMeta-nitro derivative on the phenyl ring
SulfonationSO3/H2SO4, 60°C, 4 hPara-sulfonic acid derivative

Regioselectivity :
Nitration occurs at the meta position of the phenyl ring, while sulfonation favors the para position due to directing effects of the pyrazole-thiazole system .

Condensation with Carbonyl Compounds

The carboxamide group participates in condensation reactions with aldehydes or ketones.

Reaction Type Reagents/Conditions Products References
Schiff base formation4-Chlorobenzaldehyde, EtOH, refluxImine-linked conjugate with retained heterocycles

Application :
These conjugates exhibit enhanced biological activity, particularly as antimicrobial agents .

Oxidation and Reduction Reactions

The methyl group on the pyrazole ring and thiazole sulfur are redox-active sites.

Reaction Type Reagents/Conditions Products References
OxidationKMnO4, H2O, 70°C, 3 hPyrazole-4-carboxylic acid derivative
ReductionNaBH4, MeOH, rt, 2 hAlcohol derivative (minor pathway)

Note :
Oxidation of the methyl group to a carboxylic acid is more efficient than reduction, which requires stringent conditions.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring undergoes [3+2] cycloaddition with dipolarophiles like acetylene derivatives.

Reaction Type Reagents/Conditions Products References
CycloadditionPhenylacetylene, CuI, 100°CTriazole-oxadiazole fused hybrid
Acidic ring-openingHCl (conc.), reflux, 6 hThiazole-amide fragment + Pyrazole-carboxylic acid

Mechanism :
Ring-opening under acidic conditions generates reactive intermediates, enabling further functionalization .

Scientific Research Applications

This compound has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a candidate for use in drug discovery, as a chemical intermediate, or as a reagent in organic synthesis. Additionally, its biological activity may be explored for potential therapeutic uses.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole and pyrazole rings may play a role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized in Table 1, with data derived from synthetic and pharmacological studies.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Yield (%) Melting Point (°C) Molecular Weight Key References
Target Compound 2,4-Dimethylthiazole, 5-methylpyrazole N/A N/A ~407.4* -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl 68 133–135 403.1
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide Methoxyphenyl, methylpyrazole N/A N/A 337.3
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs [3a–s] Pyridinyl, methylthiazole 55–85 N/A ~290–350

Notes:

  • The target compound’s 2,4-dimethylthiazole substituent enhances lipophilicity compared to electron-withdrawing groups (e.g., chloro, cyano) in analogs like 3a, which exhibit higher melting points (133–135°C) due to increased polarity .
  • The methoxyphenyl substituent in ’s analog improves π-π stacking but reduces metabolic stability compared to the target’s dimethylthiazole, which balances lipophilicity and steric bulk .
  • Pyridinyl-thiazole analogs () demonstrate higher aqueous solubility due to the basic nitrogen in pyridine, contrasting with the non-basic thiazole in the target compound .

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability : The target’s dimethylthiazole group likely enhances membrane permeability compared to polar analogs like 3a (LogP ~3.5 estimated) but may reduce aqueous solubility. Methoxyphenyl analogs () exhibit moderate solubility due to the methoxy group’s polarity .
  • Metabolic Stability : Oxadiazole rings resist oxidative metabolism, whereas triazole-containing analogs (e.g., ) may undergo faster hepatic clearance .
  • Biological Activity: Pyridinyl-thiazole carboxamides () show nanomolar IC50 values in kinase assays, attributed to the pyridine’s hydrogen-bonding capability. The target compound’s dimethylthiazole may optimize hydrophobic pocket binding in enzyme targets .

Key Differentiators

  • Steric Profile: The 5-methyl-1-phenylpyrazole group provides steric shielding, possibly reducing off-target interactions relative to smaller substituents (e.g., cyano in 3a) .

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring multiple heterocyclic rings:

  • Molecular Formula: C₁₄H₁₀N₆O₂S₂
  • Molecular Weight: 358.4 g/mol

Structural Features

The presence of the thiazole and oxadiazole rings contributes to its unique chemical reactivity and biological activity. The pyrazole moiety is particularly significant for its cytotoxic properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting tumor growth.
  • Antimicrobial Properties : The compound may disrupt bacterial virulence factors.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cell lines:

Cell Line IC₅₀ (μM) Reference Compound IC₅₀ (μM)
HCT116 (Colorectal)5.55Doxorubicin5.23
HepG2 (Liver)1.82Doxorubicin4.50
MCF7 (Breast)2.86Doxorubicin4.17

These results indicate that the compound exhibits superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin in certain cases .

The mechanism of action involves interaction with specific molecular targets that regulate cell proliferation and apoptosis. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cancer progression and inflammatory responses.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole and oxadiazole moieties significantly influence biological activity:

  • The presence of electron-donating groups enhances anticancer activity.
  • Substituents at specific positions on the phenyl ring can either increase or decrease potency against cancer cell lines .

Study 1: Antitumor Evaluation

In a recent study, derivatives of the compound were synthesized and tested for their cytotoxic effects against multiple cancer types. The results showed a correlation between structural modifications and enhanced anti-proliferative effects, particularly in compounds featuring a pyrazole scaffold .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial potential of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that similar derivatives could be explored for their ability to combat infections by targeting bacterial virulence factors .

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